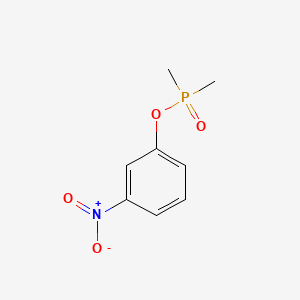
Phosphinic acid, dimethyl-, 3-nitrophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic acid, dimethyl-, 3-nitrophenyl ester is an organophosphorus compound characterized by the presence of a phosphinic acid ester group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The structure of this compound includes a phosphinic acid moiety esterified with a 3-nitrophenyl group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, dimethyl-, 3-nitrophenyl ester typically involves the esterification of dimethylphosphinic acid with 3-nitrophenol. This reaction can be catalyzed by various agents, including acid catalysts such as sulfuric acid or base catalysts like sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinic acid, dimethyl-, 3-nitrophenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield dimethylphosphinic acid and 3-nitrophenol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the 3-nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Dimethylphosphinic acid and 3-nitrophenol.
Reduction: Dimethylphosphinic acid, 3-aminophenyl ester.
Substitution: Various substituted phosphinic acid esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phosphinic acid, dimethyl-, 3-nitrophenyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of phosphinic acid, dimethyl-, 3-nitrophenyl ester involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of metalloproteases, preventing the enzyme from catalyzing its substrate. This inhibition is achieved through the formation of a stable complex between the phosphinic acid moiety and the metal ion in the enzyme’s active site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphonic acids: Similar to phosphinic acids but with a different oxidation state of phosphorus.
Phosphonates: Esters of phosphonic acids, often used in similar applications.
Uniqueness
Phosphinic acid, dimethyl-, 3-nitrophenyl ester is unique due to its specific esterification with a 3-nitrophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various synthetic and research applications .
Eigenschaften
CAS-Nummer |
59581-57-6 |
|---|---|
Molekularformel |
C8H10NO4P |
Molekulargewicht |
215.14 g/mol |
IUPAC-Name |
1-dimethylphosphoryloxy-3-nitrobenzene |
InChI |
InChI=1S/C8H10NO4P/c1-14(2,12)13-8-5-3-4-7(6-8)9(10)11/h3-6H,1-2H3 |
InChI-Schlüssel |
FSMZGOQKTJQQOU-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=O)(C)OC1=CC=CC(=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






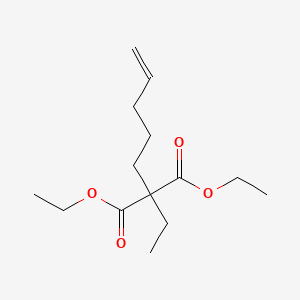
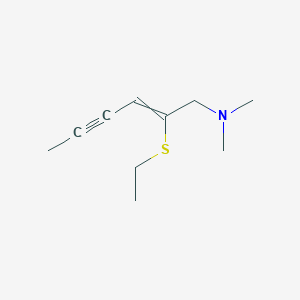

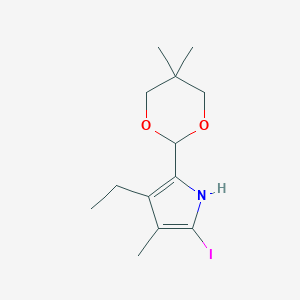
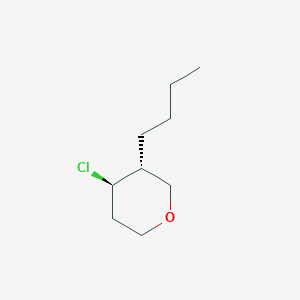
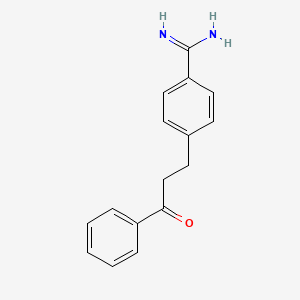
![1-Methyl-2-(propylsulfanyl)-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14595913.png)



